molecular formula C16H14Cl2O2 B3058520 1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one CAS No. 898793-75-4

1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one

Cat. No. B3058520
CAS RN: 898793-75-4
M. Wt: 309.2 g/mol
InChI Key: DHEXAXUCYZKCQO-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one, also known as Diclazepam, is a chemical compound that belongs to the benzodiazepine class of drugs. It is a psychoactive substance that has been used for various research purposes. Diclazepam is a derivative of diazepam and has similar effects to it. However, it has a longer half-life and is more potent than diazepam.

Mechanism Of Action

1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one acts on the benzodiazepine receptors in the CNS, which are GABA-A receptors. It enhances the binding of GABA to these receptors, which results in an increase in the inhibitory neurotransmitter activity. This leads to a decrease in the excitability of the neurons, which produces sedative, anxiolytic, and anticonvulsant effects.
Biochemical and Physiological Effects:
1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one produces various biochemical and physiological effects such as sedation, relaxation, muscle relaxation, anxiolysis, anticonvulsant effects, and amnesia. It also has some side effects such as drowsiness, dizziness, and impaired coordination.

Advantages And Limitations For Lab Experiments

1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one has some advantages and limitations for lab experiments. Its potency and long half-life make it useful for studying the effects of benzodiazepines on the CNS. However, its side effects and potential for abuse limit its use in certain experiments. Also, the availability of 1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one is limited, which makes it difficult to obtain for some researchers.

Future Directions

There are several future directions for the research on 1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one. Some of these include studying its effects on different types of GABA-A receptors, developing new drugs that target the benzodiazepine receptors, exploring its potential therapeutic applications, and investigating its pharmacokinetics and metabolism. Further research is needed to fully understand the effects and potential of 1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one.
Conclusion:
In conclusion, 1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one is a chemical compound that has been used for various research purposes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one has the potential to be a useful tool for studying the effects of benzodiazepines on the CNS, but further research is needed to fully understand its effects and potential.

Scientific Research Applications

1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one has been used for various research purposes such as studying the effects of benzodiazepines on the central nervous system (CNS), exploring the potential therapeutic applications of benzodiazepines, and developing new drugs that target the benzodiazepine receptors. 1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one has also been used for forensic analysis and drug testing.

properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O2/c1-20-12-8-5-11(6-9-12)7-10-15(19)16-13(17)3-2-4-14(16)18/h2-6,8-9H,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEXAXUCYZKCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644300
Record name 1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one

CAS RN

898793-75-4
Record name 1-Propanone, 1-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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